
ceftizoxime
Overview
Description
Ceftizoxime is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin antibiotic that can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceftizoxime can be synthesized through two primary routes. The first route involves using methoxybenzyl ester as a raw material, which is then converted to this compound sodium through multiple steps, including the removal of blocking groups and salt formation . The second route involves the direct condensation of cefotaxime acetate with 7-amino-3-demethyl-3-Cephalosporanic acid (7-ANCA), followed by salification . This route, however, has more side reactions and requires column chromatography purification.
Industrial Production Methods
The industrial production of this compound sodium involves several steps:
- Reducing the temperature of purified water to 0-5°C and adding this compound acid along with a buffer solution.
- Adding a salt-forming agent and controlling the temperature to 0-5°C while stirring until the solution is clear.
- Adding sodium chloride and stirring until the solution is clear.
- Adding activated carbon for decolorization and filtering the solution.
- Controlling the temperature to 13-15°C, adding ethanol, and growing crystals.
- Filtering, washing, and drying the crystals to obtain this compound sodium powder .
Chemical Reactions Analysis
Types of Reactions
Ceftizoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using specific reagents to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines .
Scientific Research Applications
Clinical Applications
Ceftizoxime is utilized in the treatment of several types of infections, including:
- Urinary Tract Infections : this compound has demonstrated high efficacy in treating urinary tract infections, with clinical success rates reported at approximately 97% in studies involving hospitalized patients .
- Respiratory Tract Infections : It is effective against respiratory infections, achieving a success rate of around 92% in clinical evaluations .
- Skin and Soft Tissue Infections : The antibiotic shows a similar efficacy rate of 97% for skin and soft tissue infections .
- Intra-abdominal Infections : this compound is also effective for intra-abdominal infections, with success rates reported at 96% .
- Gynecological Infections and Sepsis : It is used for treating gynecological infections and has been administered in cases of sepsis .
Pharmacokinetics
This compound can be administered via intravenous (IV) or intramuscular (IM) routes, depending on the severity of the infection. The pharmacokinetic profile shows rapid absorption and distribution, making it suitable for acute infections. Studies have indicated that urinary excretion rates can be as high as 97% within six hours post-administration, which underscores its effectiveness in treating urinary tract infections .
Pediatric Field Studies
In a clinical study involving pediatric patients, this compound was administered to eighteen children with various bacterial infections. The results indicated an overall effectiveness rate of 94%, with excellent outcomes in four cases and good outcomes in thirteen cases. Notably, the drug was well-tolerated with minimal adverse effects observed .
Drug-Induced Immune Hemolytic Anemia
Summary Table of Efficacy by Infection Type
Infection Type | Efficacy Rate (%) |
---|---|
Urinary Tract Infections | 97 |
Respiratory Tract Infections | 92 |
Skin and Soft Tissue Infections | 97 |
Intra-abdominal Infections | 96 |
Bacteremia | 89 |
Meningitis | 100 |
Neonatal Infections | 88 |
Mechanism of Action
Ceftizoxime, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of peptidoglycan synthesis .
Comparison with Similar Compounds
Ceftizoxime is unique among third-generation cephalosporins due to its high resistance to beta-lactamases and its broad spectrum of activity. Similar compounds include:
Cefotaxime: Similar in properties but subject to metabolism.
Ceftriaxone: Known for its long half-life and high efficacy against a wide range of bacteria.
Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity
This compound stands out due to its stability against beta-lactamase hydrolysis and its effectiveness in treating infections caused by both aerobic and anaerobic organisms .
Properties
Molecular Formula |
C13H13N5O5S2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22) |
InChI Key |
NNULBSISHYWZJU-UHFFFAOYSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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